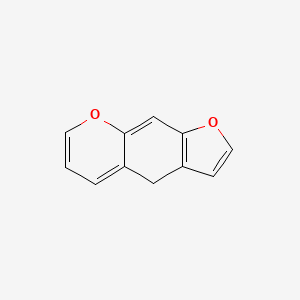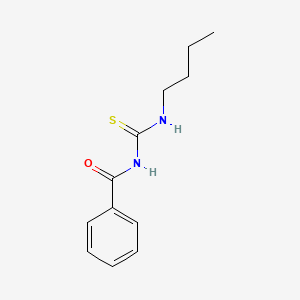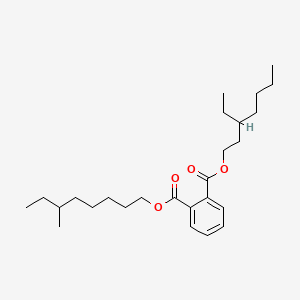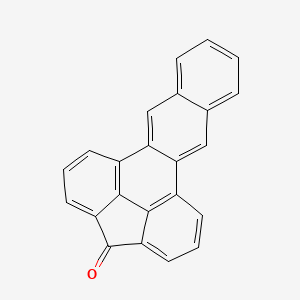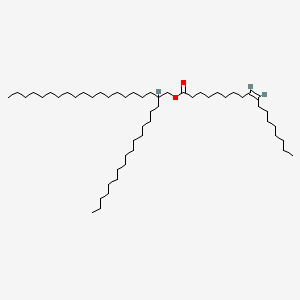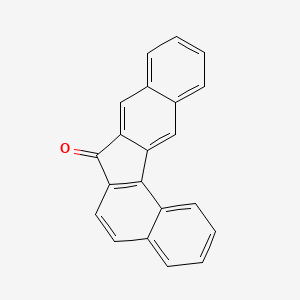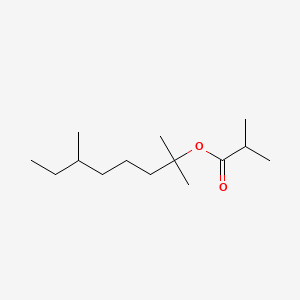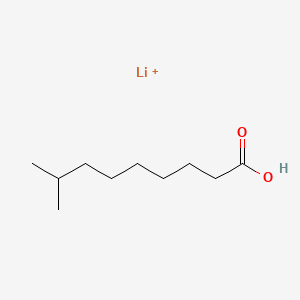
2,2-Diethoxyethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxyethylammonium chloride is a chemical compound with the molecular formula C6H16ClNO2. It is an ammonium salt that is often used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethylammonium chloride can be synthesized through the reaction of 2,2-diethoxyethanol with ammonium chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Precipitation Reactions: When mixed with certain reagents, it can form precipitates, which are useful in isolating specific compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver nitrate, sodium hydroxide, and other strong bases or acids. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with silver nitrate can produce silver chloride as a precipitate .
Scientific Research Applications
2,2-Diethoxyethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ionic nature.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 2,2-diethoxyethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It also interacts with various molecular targets, including enzymes and ion channels, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxyethyl(methyl)ammonium chloride: Similar in structure but with a methyl group instead of a hydrogen atom.
Didecyldimethylammonium chloride: A disinfectant with similar ammonium ion properties but with longer alkyl chains
Uniqueness
2,2-Diethoxyethylammonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its diethoxyethyl group provides distinct reactivity compared to other ammonium salts, making it valuable in both research and industrial contexts .
Properties
CAS No. |
42025-68-3 |
|---|---|
Molecular Formula |
C6H15ClNO2- |
Molecular Weight |
168.64 g/mol |
IUPAC Name |
2,2-diethoxyethanamine;chloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-3-8-6(5-7)9-4-2;/h6H,3-5,7H2,1-2H3;1H/p-1 |
InChI Key |
ZVBTUWNZDSXGPB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(CN)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


